2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

EGFR kinase inhibition Quinazoline derivative Afatinib comparator

2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (hereafter referred to as the target compound) belongs to the class of indoline-fused tetrahydroquinazolinone derivatives. This chemical family integrates a 2,3-dihydroindole (indoline) moiety at the N-1 position of a partially saturated 5,6,7,8-tetrahydroquinazolin-4(3H)-one core.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B6013030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C43
InChIInChI=1S/C16H17N3O/c20-15-12-6-2-3-7-13(12)17-16(18-15)19-10-9-11-5-1-4-8-14(11)19/h1,4-5,8H,2-3,6-7,9-10H2,(H,17,18,20)
InChIKeyBHDGRDALEFNADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A Fused Indoline–Tetrahydroquinazolinone EGFR-Targeted Scaffold for Anticancer Procurement


2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (hereafter referred to as the target compound) belongs to the class of indoline-fused tetrahydroquinazolinone derivatives. This chemical family integrates a 2,3-dihydroindole (indoline) moiety at the N-1 position of a partially saturated 5,6,7,8-tetrahydroquinazolin-4(3H)-one core [1]. In peer-reviewed medicinal chemistry literature, closely related quinazoline derivatives bearing 2,3-dihydro-indole or 1,2,3,4-tetrahydroquinoline fragments have been designed and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors for anticancer applications [2]. The tetrahydroquinazolinone scaffold provides a non-aromatic B-ring that distinguishes it from fully aromatic quinazoline EGFR inhibitors (e.g., gefitinib, erlotinib), potentially altering ATP-binding pocket interactions, conformational flexibility, and physicochemical properties. This baseline chemical architecture is relevant for procurement decisions in oncology-focused drug discovery programs seeking structurally differentiated EGFR-targeted chemical matter.

1
EGFR kinase inhibition studies with structurally differentiated saturated B-ring scaffold
Non-aromatic tetrahydroquinazolinone core; indoline N-1 substitution
2
Procurement for medicinal chemistry hit-to-lead optimization in oncology programs
Indoline substitution offers reported SAR advantage over tetrahydroquinoline analogs
3
Supports apoptosis mechanism studies in EGFR-dependent cancer cell models
Annexin V/PI pathway-response context available from co-class compounds

Why Generic Substitution Fails for 2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: Structural Specificity Dictates Kinase Inhibition and Antiproliferative Potency


Simple replacement of the target compound with a generic quinazoline EGFR inhibitor (e.g., gefitinib, erlotinib) or an alternative indoline–quinazoline derivative is not scientifically defensible because the 5,6,7,8-tetrahydroquinazolin-4(3H)-one core introduces a saturated cyclohexane ring that is absent in classic 4-anilinoquinazoline EGFR inhibitors. This saturation alters the dihedral angle between the pyrimidine and the fused cyclohexane ring, which in turn modulates the positioning of the indoline substituent within the EGFR ATP-binding pocket. In the eight-series study by Ouyang et al. (2018), minor structural modifications to the quinazoline core and the appended indoline/tetrahydroquinoline fragment resulted in IC50 values spanning from 1.09 μM to >50 μM across A549, MCF-7, and PC-3 cancer cell lines, demonstrating that antiproliferative activity is exquisitely sensitive to the exact substitution pattern [1]. Furthermore, only three out of eight selected compounds displayed EGFR kinase inhibitory activity comparable to the positive control afatinib, underscoring that EGFR inhibition is not a class-wide property but rather a compound-specific outcome of precise molecular recognition [1]. Generic substitution without quantitative activity verification therefore carries a high risk of selecting a compound with orders-of-magnitude lower potency or a completely divergent target profile.

Saturated B-ring mismatch Aromatic quinazoline EGFR inhibitors (gefitinib, erlotinib) possess planar rings; the tetrahydroquinazolinone core introduces a half-chair conformation that may shift ATP-pocket engagement and selectivity.
Indoline substitution specificity Antiproliferative activity is highly sensitive to the N-1 substituent; tetrahydroquinoline analogs showed >40-fold lower reported potency in matched cell-line assays.
EGFR inhibition not class-wide Only a subset of indoline–tetrahydroquinazolinone compounds achieve kinase inhibition comparable to afatinib; generic substitution may select a compound with divergent target profile.

Quantitative Differentiation of 2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Versus Structural Analogs: A Procurement-Focused Evidence Compilation


EGFR Kinase Inhibitory Activity of Indoline–Tetrahydroquinazolinone Derivatives Compared to Afatinib: Direct In Vitro Benchmarking

In a direct head-to-head kinase inhibition assay, three out of eight selected indoline- or tetrahydroquinoline-bearing quinazoline derivatives from the Ouyang et al. (2018) series demonstrated EGFR kinase inhibitory activity equal to that of the FDA-approved EGFR inhibitor afatinib, which served as the positive control [1]. While the exact compound code corresponding to the 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one scaffold was not explicitly disaggregated in the published tables, the co-class compounds within the 2,3-dihydro-indole-bearing subset exhibited single-digit micromolar IC50 values against A549, MCF-7, and PC-3 cell lines, with the most potent analog (compound 13a) achieving IC50 values of 1.09 ± 0.04 μM, 1.34 ± 0.13 μM, and 1.23 ± 0.09 μM, respectively [1]. This establishes a quantitative benchmark: procurement of the target compound should be accompanied by verification that its EGFR inhibitory IC50 is within the same order of magnitude as afatinib and that its antiproliferative IC50 against EGFR-dependent cell lines falls in the low micromolar range. Compounds from alternative quinazoline sub-series (e.g., 1,2,3,4-tetrahydroquinoline-substituted analogs) showed distinct SAR trends, with some derivatives exhibiting IC50 values >50 μM, confirming that the indoline substitution pattern is a critical determinant of potency [1].

EGFR Kinase Inhibition vs. Afatinib
Head-to-head
Co-class indoline derivatives achieved EGFR inhibition comparable to afatinib; best compound IC50 range 1.09–1.34 µM (A549, MCF-7, PC-3)
Reported kinase inhibition context supports batch potency benchmarking
Exact IUPAC compound not disaggregated; verify lot-specific IC50 against EGFR-dependent cell lines
EGFR kinase inhibition Quinazoline derivative Afatinib comparator Cancer cell line screening

Apoptosis Induction in A549 Lung Cancer Cells: Comparative Functional Evidence for Indoline–Tetrahydroquinazolinone Derivatives

Beyond simple cytotoxicity, the indoline-bearing quinazoline derivative 13a from the Ouyang et al. (2018) series was shown to induce apoptosis in human lung adenocarcinoma A549 cells, as confirmed by Annexin V-FITC/propidium iodide (PI) double staining and acridine orange single staining [1]. This functional evidence of programmed cell death induction is mechanistically distinct from compounds that merely arrest proliferation without triggering apoptosis. In contrast, several other compounds within the same eight-series study, particularly those bearing 1,2,3,4-tetrahydroquinoline substituents at alternative positions on the quinazoline core, failed to induce significant apoptosis despite showing moderate antiproliferative activity, indicating that the specific spatial orientation conferred by the indoline–tetrahydroquinazolinone architecture is essential for engaging the apoptotic machinery [1]. Procurement of the target compound for oncology programs should therefore include verification of apoptosis induction capability, as this functional endpoint is a stronger predictor of in vivo tumor regression than IC50 data alone.

Apoptosis Induction in A549
Reported
Compound 13a induced significant apoptosis by Annexin V-FITC/PI staining; tetrahydroquinoline analogs lacked comparable apoptosis despite antiproliferative activity
Supports apoptosis pathway-response interpretation; functional differentiation from cytostatic agents
Data from co-class compound; confirm apoptosis endpoint with exact lot
Apoptosis induction A549 lung cancer Annexin V-FITC/PI staining Mechanistic differentiation

Structural Differentiation from Aromatic Quinazoline EGFR Inhibitors: Saturated B-Ring Impacts Binding Mode and Selectivity Potential

The 5,6,7,8-tetrahydroquinazolin-4(3H)-one core of the target compound incorporates a fully saturated cyclohexane ring fused to the pyrimidinone, which is a key structural departure from the aromatic quinazoline ring system found in clinically approved EGFR inhibitors (gefitinib, erlotinib, lapatinib) [1]. This saturation eliminates the planar aromatic character of the B-ring, introducing a half-chair conformation that alters the trajectory of the N-1 indoline substituent relative to the hinge-binding region of EGFR. In molecular docking studies of related indoline–quinazoline derivatives, the non-planar tetrahydroquinazoline core was predicted to engage the ATP-binding pocket in a mode distinct from that of aromatic quinazolines, with the indoline moiety occupying a hydrophobic sub-pocket adjacent to the gatekeeper residue [1]. This conformational differentiation has practical implications for kinase selectivity: the altered binding mode may reduce off-target activity against kinases that are typically inhibited by flat aromatic quinazolines (e.g., HER2, VEGFR2), potentially resulting in a cleaner selectivity profile. However, direct kinome-wide selectivity data for the exact target compound are not publicly available; this represents a class-level inference based on structurally analogous tetrahydroquinazoline antifolates that demonstrated DHFR enzyme selectivity attributable to stereochemical factors [2].

Saturated B-Ring Differentiation
Class-level
Non-planar tetrahydroquinazolinone core may engage ATP pocket differently than aromatic quinazolines; altered dihedral angle and indoline orientation predicted by docking
Kinase selectivity context to verify; class-level inference from DHFR stereochemistry analogs
Direct kinome-wide selectivity data not available for this scaffold
Tetrahydroquinazoline scaffold EGFR binding mode Conformational flexibility Kinase selectivity

Antiproliferative SAR Across Multiple Cancer Cell Lines: Quantifying the Indoline Advantage Over Tetrahydroquinoline Substitution

A systematic structure-activity relationship (SAR) analysis across 49 compounds in the Ouyang et al. (2018) study revealed that compounds bearing a 2,3-dihydro-indole (indoline) substituent consistently exhibited superior antiproliferative activity compared to their 1,2,3,4-tetrahydroquinoline counterparts when tested in parallel against A549, MCF-7, and PC-3 cell lines [1]. The most potent indoline-bearing compound (13a) achieved mean IC50 values ranging from 1.09 to 1.34 μM across the three cell lines, whereas several tetrahydroquinoline-substituted analogs in series 8–12 showed IC50 values exceeding 50 μM, corresponding to a >40-fold potency differential [1]. This SAR trend was attributed to the smaller steric footprint and favorable electronic properties of the indoline group, which permit deeper penetration into a hydrophobic cleft adjacent to the EGFR ATP-binding site. Additionally, compounds within the indoline series displayed a consistent potency rank order across cell lines (A549 ≈ PC-3 > MCF-7), whereas the tetrahydroquinoline series exhibited erratic cell line selectivity, suggesting that the indoline substitution confers a more predictable and target-engagement-driven antiproliferative profile [1]. For procurement purposes, this SAR evidence supports prioritizing the 2-(2,3-dihydro-1H-indol-1-yl) substitution pattern over analogous 1,2,3,4-tetrahydroquinolin-1-yl derivatives when seeking potent, consistent anticancer activity.

Indoline vs. Tetrahydroquinoline SAR
Reported
Indoline-substituted analogs showed consistent antiproliferative IC50 1.09–1.34 µM; tetrahydroquinoline analogs exceeded 50 µM, a >40-fold potency differential across A549, MCF-7, PC-3
Reported substitution-dependent potency context supports indoline selection for research workflows
MTT assay 72 h; cell line rank order may differ with other EGFR models
Structure-activity relationship Indoline vs. tetrahydroquinoline Multi-cell line screening Antiproliferative potency

High-Impact Application Scenarios for 2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in Oncology Drug Discovery and Chemical Biology


EGFR-Driven Non-Small Cell Lung Cancer (NSCLC) Lead Optimization Programs

The target compound is ideally suited as a starting point or reference molecule in medicinal chemistry campaigns aimed at developing next-generation EGFR inhibitors for NSCLC. The demonstrated ability of co-class indoline–tetrahydroquinazolinone derivatives to achieve afatinib-equivalent EGFR kinase inhibition and low-micromolar antiproliferative activity against A549 lung adenocarcinoma cells [1] positions this scaffold for hit-to-lead optimization. Procurement of the target compound enables structure-based design efforts focused on improving potency, selectivity, and pharmacokinetic properties while retaining the favorable indoline substitution pattern that has been shown to confer a >40-fold potency advantage over analogous tetrahydroquinoline variants [1].

Mechanistic Studies of Apoptosis Induction in EGFR-Addicted Cancers

The functional evidence that indoline-bearing tetrahydroquinazolinone derivatives trigger apoptotic cell death in A549 cells, as confirmed by Annexin V-FITC/PI double staining [1], makes the target compound a valuable chemical probe for dissecting the molecular mechanisms linking EGFR inhibition to apoptosis execution. Researchers investigating the differential activation of caspase cascades, Bcl-2 family protein modulation, or mitochondrial outer membrane permeabilization downstream of EGFR blockade can use this compound as a tool to study apoptosis signaling in EGFR-dependent cancer models.

Kinase Selectivity Profiling and Polypharmacology Assessment

The non-aromatic, saturated tetrahydroquinazolinone B-ring represents a structural departure from conventional flat aromatic quinazoline kinase inhibitors. This conformational difference may translate into a distinct kinase selectivity fingerprint [1]. The target compound can be employed in commercial kinome-wide profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to quantitatively map its selectivity against 400+ human kinases. Such data would directly address whether the saturated core reduces off-target engagement of kinases commonly inhibited by gefitinib or erlotinib, thereby informing the compound's suitability for polypharmacology-based therapeutic strategies or for indications requiring narrow target selectivity.

Structure-Activity Relationship Expansion Around the Indoline Binding Motif

The systematic SAR trends reported by Ouyang et al. (2018) establish that the indoline substituent at the N-1 position of tetrahydroquinazolinone is a critical determinant of anticancer potency [1]. The target compound can serve as a core scaffold for parallel synthesis libraries aimed at exploring substituent effects on the indoline phenyl ring (halogenation, methylation, methoxylation) or modifications to the tetrahydroquinazolinone cyclohexane ring. Such libraries would be valuable for identifying derivatives with improved cellular potency, aqueous solubility, or metabolic stability, while maintaining the essential indoline pharmacophore.

Application
Selection Property
Validation Focus
EGFR-targeted lead optimization studies
Indoline-substituted tetrahydroquinazolinone scaffold with reported EGFR kinase inhibition context
Benchmark EGFR IC50 against afatinib control in relevant cell lines
Apoptosis mechanism research in EGFR-dependent cancer models
Apoptosis induction capability reported in A549 cells via Annexin V/PI staining
Confirm caspase activation and Bcl-2 family modulation with the exact procurement batch
Kinase selectivity profiling across human kinome
Non-aromatic saturated B-ring that may differentiate from aromatic quinazoline inhibitors
Perform kinome-wide panel to establish selectivity fingerprint vs. gefitinib/erlotinib
Indoline SAR expansion libraries
Indoline pharmacophore essential for >40-fold potency context over tetrahydroquinoline analogs
Evaluate substituent effects on potency, solubility, and metabolic stability
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